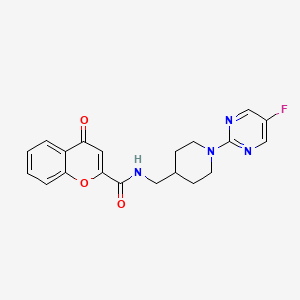

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Beschreibung

N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring three distinct structural motifs:

- 5-Fluoropyrimidine ring: A heterocyclic aromatic system with a fluorine substituent at the 5-position, commonly associated with enhanced binding affinity in kinase inhibitors .

- Piperidin-4-ylmethyl group: A six-membered nitrogen-containing ring linked via a methyl group, which may improve solubility and blood-brain barrier penetration .

Eigenschaften

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3/c21-14-11-23-20(24-12-14)25-7-5-13(6-8-25)10-22-19(27)18-9-16(26)15-3-1-2-4-17(15)28-18/h1-4,9,11-13H,5-8,10H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRJDWNMZWWXMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC=C(C=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has drawn significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A 4H-chromene backbone, known for various biological activities.

- A piperidine ring substituted with a 5-fluoropyrimidine , enhancing its biological profile.

Molecular Formula

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 301.32 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function.

- Receptor Modulation : The piperidine ring may enhance binding affinity to specific receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

Anticancer Activity

Studies have shown that chromene derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest and subsequent cell death. For example, certain analogs showed significant cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutics like cisplatin in some cases .

Antimicrobial Properties

Compounds within the chromene class have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or enzyme function critical for survival .

Antidiabetic Effects

Some chromene derivatives have been reported to exhibit antidiabetic properties by modulating glucose metabolism or enhancing insulin sensitivity, making them potential candidates for diabetes management .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Key findings include:

- Substitution Patterns : The presence of electron-withdrawing groups (like fluorine) can enhance potency by increasing lipophilicity and improving binding interactions with target molecules.

- Ring Modifications : Alterations in the chromene or piperidine structure can significantly affect pharmacokinetics and pharmacodynamics.

Case Studies and Research Findings

- Anticancer Studies : A study evaluating various 4H-chromene derivatives found that specific substitutions led to enhanced activity against lung cancer cell lines, with some compounds showing IC50 values lower than those of established drugs .

- Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited MIC values comparable to fluconazole against Candida species, indicating potential as antifungal agents .

- Diabetes Research : A series of experiments indicated that specific modifications on the chromene scaffold resulted in improved glucose uptake in muscle cells, suggesting a mechanism for antidiabetic effects .

Vergleich Mit ähnlichen Verbindungen

Pyrimidine-Based Analogs

Pyrimidine derivatives are well-documented for their roles in drug discovery. Key analogs from the evidence include:

Key Findings :

Piperidine-Containing Derivatives

Piperidine rings are critical for modulating pharmacokinetic properties. Notable examples include:

Key Findings :

- Unlike 4'-methyl acetyl fentanyl (), the target compound lacks a phenethyl group critical for opioid receptor binding, underscoring how minor structural changes alter pharmacological profiles .

Fluorinated Bioisosteres

Fluorine substitution is a common strategy to optimize drug-like properties:

Key Findings :

- Fluorine at pyrimidine C5 (target compound) likely reduces off-target interactions compared to fluorinated phenyl groups in fentanyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.